

Application Note: Time-Kill Kinetics of Cefpiramide (Sodium) Against Key Clinical Pathogens

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Compound of Interest

Compound Name: *Cefpiramide (sodium)*

Cat. No.: *B11934449*

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Abstract

This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal activity of **Cefpiramide (sodium)** against Gram-negative and Gram-positive bacteria, specifically *Pseudomonas aeruginosa*, *Staphylococcus aureus*, and *Escherichia coli*. It includes representative data on the in-vitro efficacy of Cefpiramide, its mechanism of action, and standardized methodologies for assessing its pharmacodynamic properties. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in antimicrobial research.

Introduction

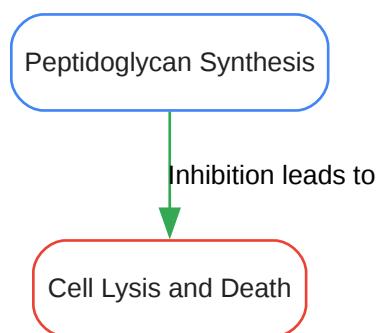
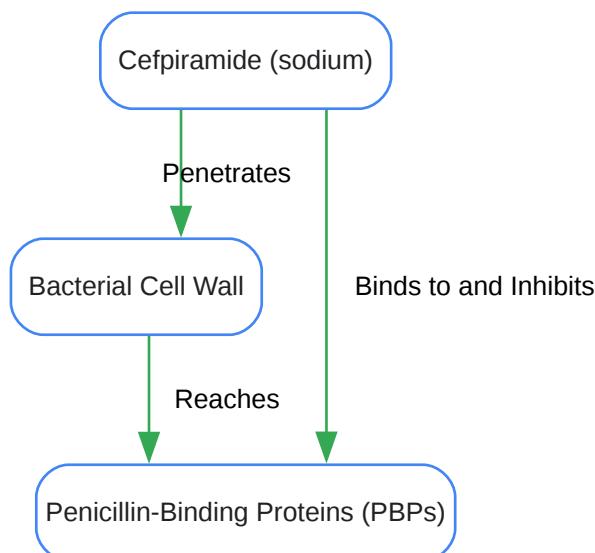
Cefpiramide is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of clinically significant pathogens.^{[1][2]} Like other β -lactam antibiotics, Cefpiramide exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[3] This is achieved through the binding of the antibiotic to essential enzymes known as penicillin-binding proteins (PBPs), which are critical for the final transpeptidation step of peptidoglycan synthesis. The disruption of this process leads to the cessation of cell wall biosynthesis, ultimately resulting in cell lysis and bacterial death.^[3]

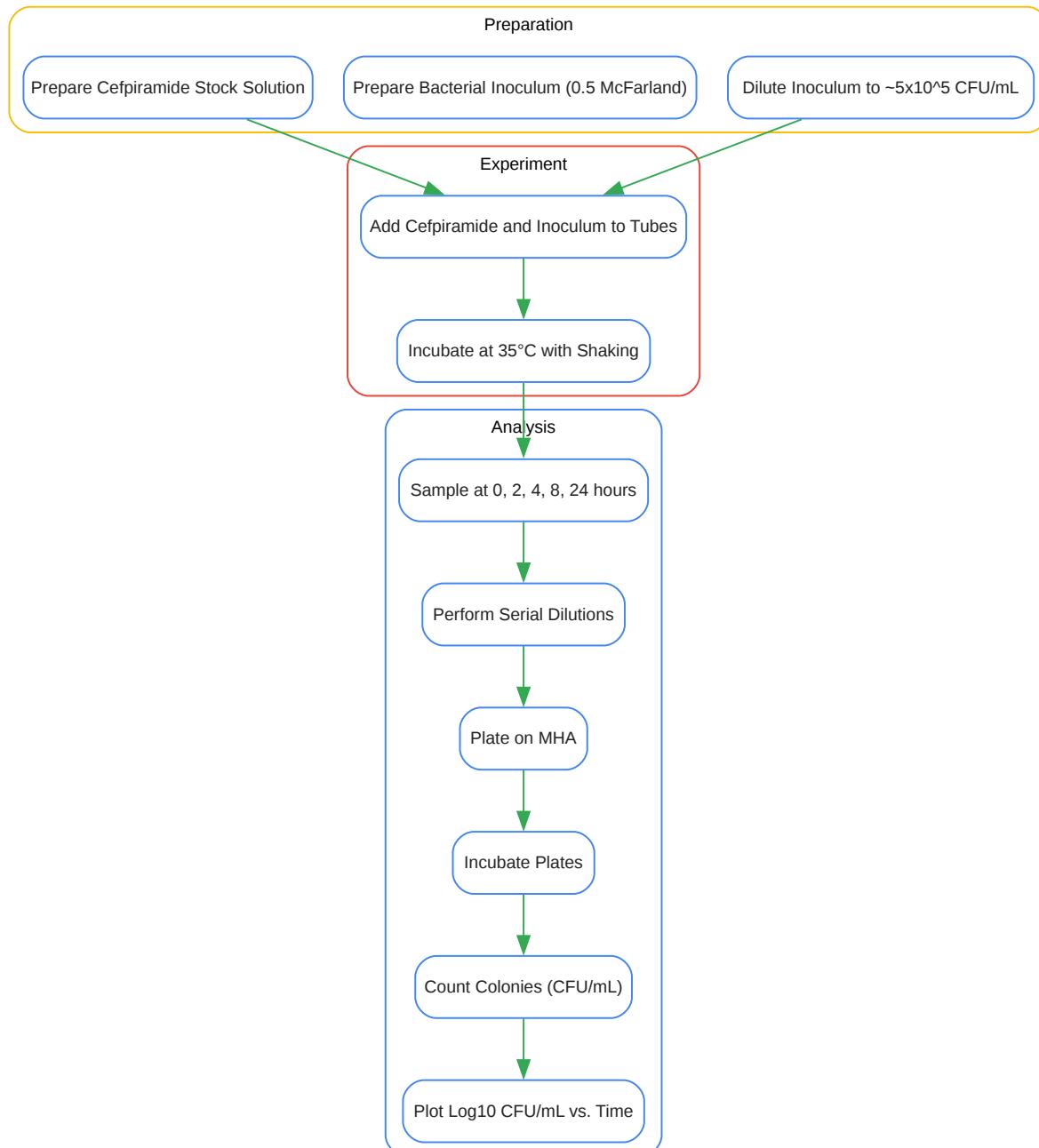
The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.^[4] This assay provides valuable information on the concentration-dependent and time-dependent killing characteristics of an antibiotic, which is crucial for understanding its pharmacodynamic profile and predicting clinical efficacy. This application note outlines a detailed protocol for conducting a time-kill assay with **Cefpiramide (sodium)** and presents illustrative data on its activity against key pathogens.

Mechanism of Action of Cefpiramide

Cefpiramide's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. The process can be summarized in the following steps:

- Penetration of the Bacterial Cell Wall: Cefpiramide penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space where the PBPs are located.
- Binding to Penicillin-Binding Proteins (PBPs): Cefpiramide binds to and acylates PBPs, which are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall.
- Inhibition of Peptidoglycan Synthesis: The acylation of PBPs by Cefpiramide prevents the final transpeptidation step in peptidoglycan synthesis.
- Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.



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References

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- 4. researchgate.net [researchgate.net]
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